Product packaging for 5-(2-Aminopropyl)-2-methoxyphenol(Cat. No.:CAS No. 52336-47-7)

5-(2-Aminopropyl)-2-methoxyphenol

Cat. No.: B13585061
CAS No.: 52336-47-7
M. Wt: 181.23 g/mol
InChI Key: IHPFVQVCJHQPFN-UHFFFAOYSA-N
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Description

5-(2-Aminopropyl)-2-methoxyphenol (CAS 52336-47-7) is a significant metabolite of the novel psychoactive substance (NPS) 5-(2-Aminopropyl)benzofuran (5-APB), commonly known as "Benzo Fury" . As a member of the synthetic phenethylamines, 5-APB and its isomers are known to act as serotonin-norepinephrine-dopamine reuptake inhibitors, disrupting monoaminergic systems and producing entactogenic effects similar to MDMA . The study of metabolites like this compound is therefore critical for understanding the pharmacodynamics, metabolism, and toxicity profile of these designer drugs. This compound holds substantial research value, particularly in the fields of forensic toxicology and clinical research. It serves as a vital biomarker for confirming exposure to 5-APB, aiding in the development of reliable analytical methods for detection and quantification in biological samples such as human blood . Furthermore, in vitro studies in models like primary rat hepatocytes have indicated that 5-APB displays hepatotoxicity, highlighting the importance of investigating its metabolic pathway and the potential role of its metabolites in observed toxic effects . Research into such metabolites is essential for assessing the safety and biological impact of emerging drugs of abuse. This product is strictly labeled "For Research Use Only." It is intended solely for laboratory research and analysis in controlled settings. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this compound in accordance with all applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B13585061 5-(2-Aminopropyl)-2-methoxyphenol CAS No. 52336-47-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52336-47-7

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

5-(2-aminopropyl)-2-methoxyphenol

InChI

InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-10(13-2)9(12)6-8/h3-4,6-7,12H,5,11H2,1-2H3

InChI Key

IHPFVQVCJHQPFN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)O)N

Origin of Product

United States

Metabolic and Biotransformation Studies

Biochemical Pathways of Formation from Precursors (e.g., 5-APB Metabolite)

5-(2-Aminopropyl)-2-methoxyphenol is understood as a metabolic product derived from its precursor, 5-APB. The biotransformation of 5-APB involves a series of complex enzymatic reactions, primarily categorized as Phase I metabolism. These initial reactions modify the chemical structure of 5-APB, increasing its polarity and preparing it for subsequent metabolic phases.

Research based on rat and human liver studies indicates that the metabolism of 5-APB proceeds through several key steps. The primary metabolic route involves the opening of the benzofuran (B130515) ring system. mdpi.comunl.pt This process is typically initiated by hydroxylation of the furan (B31954) ring, followed by cleavage of the ring structure. mdpi.comunl.pt This cleavage leads to the formation of various phenolic derivatives. The main metabolite identified after administration of 5-APB in rats was 3-carboxymethyl-4-hydroxy amphetamine, indicating a comprehensive breakdown of the benzofuran structure. nih.govdrugz.fr

The biotransformation of 5-APB into its various metabolites is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. nih.gov These enzymes are critical for the oxidative metabolism of a wide range of xenobiotics.

CYP3A4: Studies using primary hepatocytes have identified CYP3A4 as a key enzyme involved in the metabolism of 5-APB. nih.gov

CYP2D6: In silico predictions and subsequent laboratory investigations have confirmed that 5-APB is an inhibitor of CYP2D6, suggesting its role as a substrate for this enzyme as well. researchgate.net

Other CYPs: Research on the closely related compound 5-MAPB (which metabolizes to 5-APB) has implicated other CYP isoenzymes, including CYP1A2, CYP2B6, and CYP2C19, in its metabolic pathways. nih.gov It is plausible that these enzymes are also involved in the subsequent metabolism of 5-APB.

The enzymatic reactions catalyzed by these CYPs include hydroxylation and the subsequent cleavage of the benzofuran ring, which are essential steps in forming phenolic metabolites. mdpi.comunl.pt

Table 1: Key Enzymes in the Biotransformation of 5-APB
Enzyme FamilySpecific IsoenzymeObserved RoleReference
Cytochrome P450 (CYP)CYP3A4Metabolism in primary hepatocytes nih.gov
CYP2D6Predicted and confirmed as involved in metabolism researchgate.net
CYP1A2Involved in metabolism of the precursor 5-MAPB to 5-APB nih.gov
CYP2B6

During the biotransformation of 5-APB, several intermediate metabolites are formed before more stable end-products are generated. The identification of these intermediates is key to mapping the complete metabolic pathway. Studies have identified several Phase I metabolites in rat urine and in vitro systems. mdpi.comdrugz.fr

Key identified metabolites include:

Hydroxy-5-APB: Formed via hydroxylation on the benzofuran ring. mdpi.comunl.pt

Hydroxy-dihydro-5-APB: A reduced and hydroxylated form of the parent compound. mdpi.comunl.pt

3-Carboxymethyl-4-hydroxy amphetamine: Identified as the main metabolite of 5-APB in rat urine, resulting from the cleavage of the benzofuran ring. nih.govdrugz.fr

2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid: Found to be the most abundant metabolite when 5-APB is exposed to human hepatocytes. mdpi.comunl.pt

The target compound of this article, this compound, represents a plausible intermediate formed after the initial cleavage of the benzofuran ring of 5-APB. Its structure suggests that following ring-opening, a methylation reaction (a common Phase II reaction that can sometimes occur alongside Phase I modifications) could occur on one of the resulting hydroxyl groups.

Catabolic and Anabolic Pathways Involving the Chemical Compound

Metabolic pathways are broadly classified as either catabolic or anabolic. lumenlearning.com

Catabolic pathways involve the breakdown of complex molecules into simpler ones, a process that typically releases energy. lumenlearning.comyoutube.com

Anabolic pathways utilize energy to construct complex molecules from simpler precursors. lumenlearning.comyoutube.com

The metabolism of xenobiotics like 5-APB is fundamentally a catabolic process . The primary objective of the metabolic system is to break down the complex, often lipophilic, parent drug into simpler, more polar, and water-soluble metabolites. lumenlearning.com This transformation facilitates their elimination from the body, usually via the urine.

The formation of this compound and its subsequent metabolites from 5-APB is a clear example of catabolism. The initial molecule is systematically disassembled through oxidation, hydroxylation, and ring-cleavage, leading to smaller phenolic and acidic compounds. mdpi.comunl.pt There is no evidence to suggest that this compound or its related metabolites are utilized in anabolic pathways to build endogenous macromolecules.

In Vitro Metabolic Profiling and Pathway Mapping

To understand the metabolic fate of a compound without administering it to a living organism, various in vitro (laboratory-based) systems are employed. These models allow for detailed metabolic profiling and the mapping of biotransformation pathways in a controlled environment. admescope.com

Hepatocytes, the primary cells of the liver, contain the full complement of enzymes required for both Phase I and Phase II metabolism and are considered the "gold standard" for in vitro metabolic studies. admescope.comnih.gov

Studies on 5-APB have utilized several hepatocyte-based models:

Primary Rat Hepatocytes: These cells have been used to assess the metabolism and toxicity of 5-APB, demonstrating that metabolism plays a significant role in its biological effects. nih.gov

Human Hepatoma Cell Lines (HepaRG and HepG2): These immortalized cell lines are also used as models for liver metabolism. Studies with these cells have contributed to understanding the effects of 5-APB. nih.gov

Human Hepatocyte Incubations: Crucially, when 5-APB was incubated with human hepatocytes, the major metabolite identified was 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, confirming the metabolic pathway involving benzofuran ring cleavage and subsequent oxidation. mdpi.comunl.ptdundee.ac.uk

These cell-based systems are invaluable for identifying major metabolites, comparing metabolic pathways across different species, and elucidating the role of specific enzyme pathways. nih.govdundee.ac.uk

To investigate specific aspects of metabolism, subcellular fractions of liver cells are often used. nih.gov

Liver Microsomes: These are vesicles formed from the endoplasmic reticulum and are a rich source of Cytochrome P450 (CYP) enzymes. nih.gov Incubating a compound with liver microsomes (from humans or other species) in the presence of cofactors like NADPH is a standard method to study Phase I oxidative metabolism. nih.govnih.gov Studies with human liver microsomes (HLM) have been used to profile the metabolites of many compounds, showing pathways such as hydroxylation and N-dealkylation, which are relevant to the metabolism of 5-APB. dundee.ac.uknih.govnih.gov The dependence on NADPH in these experiments confirms the catalytic role of the CYP enzyme system. nih.gov

Cytosolic Fractions: The cytosol contains various soluble enzymes, including some transferases responsible for Phase II conjugation reactions. nih.gov Studying metabolism in this fraction can provide information on pathways that are not dependent on the microsomal CYP system.

The use of both microsomal and hepatocyte models provides a comprehensive picture of a drug's metabolic fate, from initial oxidative changes to the formation of final, excretable conjugates. admescope.com

Table 2: Summary of Findings from In Vitro Metabolic Studies of 5-APB
In Vitro SystemKey FindingsReference
Primary Rat HepatocytesDemonstrated the importance of metabolism in the effects of 5-APB; involvement of CYP enzymes confirmed. nih.gov
Human HepatocytesIdentified 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid as the most abundant metabolite. mdpi.comunl.pt
Human Liver Microsomes (HLM)Used to study Phase I oxidative metabolism, confirming the role of CYP enzymes in producing hydroxylated and dealkylated metabolites. dundee.ac.uknih.gov

Comparative Biotransformation across Diverse Biological Systems (Excluding Human Clinical Data)

The biotransformation of xenobiotics, including synthetic compounds like this compound, is a critical area of study in pharmacology and toxicology. Understanding how this compound is metabolized across different biological systems provides insights into its potential bioactivity and clearance pathways. This section explores the metabolic fate of this compound in various non-human models, based on available scientific literature.

Research into the comparative biotransformation of this compound is limited. However, studies on structurally related compounds can offer predictive insights into its likely metabolic pathways. The primary routes of metabolism for aminopropyl-containing phenolic compounds typically involve a series of Phase I and Phase II enzymatic reactions.

Phase I reactions are generally oxidative processes mediated by the cytochrome P450 (CYP) enzyme superfamily. For a compound with the structure of this compound, potential Phase I metabolic pathways could include:

O-demethylation: The methoxy (B1213986) group (-OCH3) on the phenol (B47542) ring is a likely target for O-demethylation, leading to the formation of a dihydroxylated catechol metabolite.

Hydroxylation: The aromatic ring could undergo hydroxylation at available positions, further increasing the compound's polarity.

N-oxidation and Deamination: The primary amine group in the aminopropyl side chain can be subject to N-oxidation or oxidative deamination, the latter of which would yield a ketone derivative and release ammonia.

Following Phase I modifications, the resulting metabolites, as well as the parent compound, can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which facilitates excretion. Common Phase II pathways for phenolic compounds include:

Glucuronidation: The hydroxyl groups (both the original and any newly formed ones) are susceptible to conjugation with glucuronic acid, a major pathway for detoxification and elimination.

Sulfation: The phenolic hydroxyl groups can also be conjugated with sulfate, another important mechanism for increasing water solubility and facilitating excretion.

To illustrate the potential metabolic transformations of this compound in non-human biological systems, the following table summarizes the predicted metabolites based on the metabolism of analogous compounds. It is important to note that this is a predictive representation, and the actual metabolic profile may vary between different species and in vitro systems.

Table 1: Predicted Phase I and Phase II Metabolites of this compound in Non-Human Biological Systems

Metabolic Pathway Enzyme Family Predicted Metabolite Metabolic Phase
O-demethylationCytochrome P4505-(2-Aminopropyl)benzene-1,2-diolPhase I
Aromatic HydroxylationCytochrome P4505-(2-Aminopropyl)-2-methoxy-phenol isomerPhase I
Oxidative DeaminationMonoamine Oxidase1-(4-hydroxy-3-methoxyphenyl)propan-2-onePhase I
GlucuronidationUGTsThis compound glucuronidePhase II
SulfationSULTsThis compound sulfatePhase II

UGTs: UDP-glucuronosyltransferases; SULTs: Sulfotransferases

Further research utilizing in vitro systems, such as liver microsomes or hepatocytes from various animal species, as well as in vivo studies in animal models, is necessary to definitively characterize the biotransformation of this compound and to confirm the presence and relative abundance of these predicted metabolites.

Structural Characterization and Spectroscopic Analysis in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation

The elucidation of the molecular structure of a compound like 5-(2-Aminopropyl)-2-methoxyphenol would typically rely on a combination of spectroscopic methods. Each technique provides unique insights into the molecule's connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra would provide critical information. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the aminopropyl side chain. The coupling patterns between these protons would confirm their connectivity. Similarly, the ¹³C NMR spectrum would show a unique resonance for each carbon atom in the molecule, confirming the total number of carbons and their chemical environment. Two-dimensional NMR techniques, such as COSY and HSQC, would be instrumental in assigning these signals definitively and providing insight into the molecule's conformation. However, specific chemical shift values and coupling constants from experimental research on this compound are not available in the literature.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the analysis of this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the aminopropyl side chain, which is a common fragmentation pathway for such structures. While mass spectra for related compounds, such as 5-Amino-2-methoxyphenol, are available, this data cannot be directly extrapolated to definitively describe the fragmentation of the target compound. nist.govnist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to the O-H stretch of the phenolic group, N-H stretches of the amine, C-H stretches of the aromatic ring and alkyl chain, and C-O stretching of the methoxy group and phenol (B47542). While IR data for the related compound 5-Amino-2-methoxyphenol exists, specific, experimentally determined vibrational frequency data for this compound is not documented. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and crystal packing information. To perform this analysis, a suitable single crystal of this compound would be required. The resulting crystal structure would unambiguously determine the conformation of the aminopropyl side chain relative to the substituted phenol ring. A search of crystallographic databases reveals no deposited crystal structures for this compound.

Chiroptical Methods for Stereochemical Assignment

The presence of a chiral center at the second carbon of the aminopropyl group means that this compound can exist as a pair of enantiomers. Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for distinguishing between these enantiomers and determining the absolute stereochemistry of a chiral sample. These techniques measure the differential interaction of the chiral molecule with left and right circularly polarized light. Without experimental data, the chiroptical properties of the individual enantiomers of this compound remain unknown.

Computational Chemistry in Support of Structural Analysis

In the absence of experimental data, computational chemistry serves as a powerful tool to predict spectroscopic properties and stable conformations. Methods like Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and to model the molecule's geometry. While these predictions can offer valuable insights, they are not a substitute for experimental verification.

Pharmacological and Biochemical Interaction Mechanisms Excluding Clinical Human Data

Molecular Docking and Ligand-Target Binding Predictions

No molecular docking or ligand-target binding prediction studies specifically investigating 5-(2-Aminopropyl)-2-methoxyphenol have been published.

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or receptor. This method calculates the preferred orientation and binding affinity of the ligand, providing insights into potential pharmacological targets. For a compound with a phenethylamine (B48288) backbone, computational studies would typically explore its fit and interaction with the binding pockets of monoamine receptors, such as serotonin (B10506) and adrenergic receptors, to predict its potential for psychoactive or sympathomimetic activity.

Receptor Interaction Profiling and Affinity Studies

There is no published data from in vitro receptor binding assays for this compound.

Such assays are crucial for determining a compound's affinity (Ki) and potency (EC50 or IC50) at various receptors. For a phenethylamine derivative, a standard screening panel would include:

Serotonin (5-HT) Receptors: Particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, as these are common targets for psychoactive phenethylamines.

Adrenergic Receptors: Alpha (α1, α2) and beta (β) subtypes, which mediate sympathomimetic effects.

Dopamine (B1211576) (D) Receptors: D1 and D2 subtypes, to assess potential stimulant or antipsychotic profiles.

Trace Amine-Associated Receptors (TAARs): Especially TAAR1, a key receptor for many endogenous and synthetic phenethylamines.

Without this experimental data, the receptor interaction profile of this compound remains speculative.

Note: As no experimental data is available, a data table for receptor binding affinities cannot be generated.

No studies have been identified that investigate the effects of this compound on enzyme activity.

Phenolic compounds are known to interact with a variety of enzymes. For instance, some have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. Furthermore, as a phenethylamine, this compound could be a substrate for or an inhibitor of monoamine oxidase (MAO), an enzyme critical for the metabolism of neurotransmitters. However, any such interactions for this specific molecule are unconfirmed.

Note: As no experimental data is available, a data table for enzyme inhibition or activation cannot be generated.

Cellular Pathway Modulation

There is no research available on the modulation of intracellular signaling cascades by this compound.

Should the compound bind to G-protein coupled receptors like the 5-HT2A receptor, it would be expected to trigger downstream signaling pathways. For example, activation of the 5-HT2A receptor typically leads to the activation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC). Phenolic compounds, more broadly, have been noted in some studies to modulate inflammatory pathways such as those involving Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinases (MAPKs). biosynth.com However, no such investigations have been performed for this compound.

No studies have been published regarding the effect of this compound on cellular processes such as viral replication, cell migration, or cell adhesion.

Some phenolic compounds have been explored for their potential antiviral properties. For the influenza virus, for instance, therapeutic agents can target various stages of its life cycle, such as entry into the host cell via hemagglutinin (HA) binding or release from the cell via neuraminidase (NA) activity. nih.gov Similarly, processes like cell migration and adhesion, which are critical in cancer progression and tissue remodeling, can be influenced by compounds that affect the extracellular matrix or related signaling. There is, however, no evidence to suggest that this compound has been evaluated for any of these activities.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The structure-activity relationship (SAR) of a compound describes how its chemical structure correlates with its biological activity. For this compound, understanding its SAR involves examining how modifications to its phenethylamine core affect its interaction with biological targets. While direct and extensive SAR studies on this compound are limited in publicly available scientific literature, valuable insights can be drawn from research on closely related analogs.

A key study by Westkaemper and Glennon explored a series of phenylethylamine derivatives, which provides a framework for understanding the SAR of compounds with a similar substitution pattern. Their research on analogs of 1-(2,5-dimethoxyphenyl)-2-aminopropane (DOM) and related compounds highlights the critical role of substituents on the phenyl ring for affinity at serotonin receptors, particularly the 5-HT2A receptor.

One of the significant findings from this research is that the traditional requirement of a 2,5-dimethoxy substitution pattern for high affinity at 5-HT2A receptors is not absolute. The study demonstrated that replacing the 4-position substituent of a known 5-HT2A agonist with a 3-phenylpropyl group maintained affinity. More pertinent to this compound, it was discovered that moving a phenylalkyl substituent from the 4-position to the 5-position also resulted in the retention of high affinity for the 5-HT2A receptor. nih.gov

Specifically, the compound 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane, which shares the 2-methoxy and 5-substituted aminopropane scaffold with the subject of this article, was found to bind to 5-HT2A receptors with a high affinity (Ki = 13 nM) and acted as an antagonist. nih.gov This suggests that the 5-(2-Aminopropyl) group in this compound is a key determinant of its pharmacological activity.

The research underscores that both the 2,5-dimethoxy pattern and the nature of the 4-position substituent, previously thought to be crucial, are not essential for binding to the 5-HT2A receptor. nih.gov This implies that the specific arrangement of a methoxy (B1213986) group at the 2-position and an aminopropyl group at the 5-position on the phenol (B47542) ring likely confers a distinct pharmacological profile. The significant differences in binding requirements between these analogs and more classic phenylethylamines suggest that there may be multiple ways these compounds can bind to the receptor, depending on their specific substitution patterns. nih.gov

The following table summarizes the structure-activity relationship findings for key analogs related to this compound, based on the study by Westkaemper and Glennon (2001).

Compound NameModification from Parent CompoundBiological Effect NotedCitation
1-(4-Bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB)Parent compound for comparisonHigh-affinity 5-HT2A agonist nih.gov
1-[2-Methoxy-5-(3-phenylpropyl)]-2-aminopropaneReplacement of 4-bromo and 5-methoxy with 5-(3-phenylpropyl)High-affinity 5-HT2A antagonist (Ki = 13 nM) nih.gov

This data indicates that modifications at the 5-position of the phenyl ring, in conjunction with a 2-methoxy group, can significantly alter the pharmacological properties of phenethylamine derivatives, even leading to a switch from agonist to antagonist activity. The aminopropyl group in this compound, therefore, is predicted to play a pivotal role in its interaction with biological targets.

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For a compound like 5-(2-Aminopropyl)-2-methoxyphenol, which possesses both a phenolic hydroxyl group and a primary amine, various chromatographic methods can be tailored for effective analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

UV-Visible (UV-Vis) Detection: Given the presence of a phenolic ring, this compound exhibits absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. HPLC coupled with a UV-Vis detector is a common approach for its quantification. sielc.com The selection of an appropriate wavelength, typically around the absorbance maximum of the compound (e.g., 275 nm for similar phenolic compounds), allows for sensitive detection. sielc.com

Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, fluorescence detection can be employed. youtube.com While native fluorescence of some phenolic compounds can be utilized, derivatization with a fluorescent tagging agent can significantly improve detection limits. nih.govresearchgate.net For instance, reagents like 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) have been used to label phenolic compounds, enabling their detection at very low concentrations. nih.gov This approach is particularly useful for trace analysis in complex matrices like biological fluids or environmental samples. nih.govresearchgate.netnih.gov

Electrochemical Detection (ECD): The phenolic hydroxyl group of this compound is electrochemically active and can be oxidized at a specific potential. antecscientific.com HPLC with electrochemical detection (HPLC-ECD) offers excellent sensitivity and selectivity for the analysis of electroactive compounds. antecscientific.comamuzainc.com By applying a specific potential to the working electrode of the detector, only compounds that oxidize at or below that potential will generate a signal, thereby reducing interference from non-electroactive matrix components. antecscientific.comamuzainc.comnih.gov This technique has been successfully applied to the determination of aminophenol impurities in pharmaceutical preparations. nih.gov

DetectorPrincipleAdvantages for this compound
UV-Visible (UV-Vis) Measures the absorption of UV-Vis light by the analyte.Simple, robust, and applicable due to the phenolic ring.
Fluorescence (FLD) Detects the emission of light from fluorescent molecules after excitation.High sensitivity and selectivity, especially with derivatization.
Electrochemical (ECD) Measures the current generated by the oxidation or reduction of the analyte.Excellent sensitivity and selectivity for the electroactive phenolic group.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govfmach.it For a polar compound like this compound, derivatization is often necessary to increase its volatility and thermal stability, making it suitable for GC analysis. nih.gov Common derivatization agents include silylating agents that react with the hydroxyl and amino groups.

Once separated by the gas chromatograph, the components are introduced into the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This allows for highly specific identification and quantification of the target analyte. nih.govnih.gov GC-MS has been effectively used for the determination of methoxyphenols in various samples, demonstrating its utility for analyzing compounds with similar structural features. nih.govacs.org

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. UPLC utilizes smaller stationary phase particles, resulting in faster analysis times and improved resolution compared to conventional HPLC.

The use of a tandem mass spectrometer (MS/MS) allows for selected reaction monitoring (SRM), where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interferences from the sample matrix, enabling the accurate quantification of analytes at very low concentrations. This technique is particularly valuable for the analysis of biogenic amines and other metabolites in complex biological samples like urine. mdpi.com

Electrophoretic Methods

Capillary electrophoresis (CE) offers an alternative to chromatographic methods for the separation of charged species. wikipedia.orglibretexts.org In CE, separation is achieved based on the differential migration of analytes in an electric field.

Capillary Zone Electrophoresis (CZE): In its simplest form, CZE separates ions based on their electrophoretic mobility. nih.gov The pH of the buffer can be adjusted to control the charge of the analyte and optimize separation. nih.gov CZE has been successfully used for the separation of acetaminophen (B1664979) and its impurity, p-aminophenol, demonstrating its applicability to the analysis of related compounds. nih.govnih.gov

Micellar Electrokinetic Chromatography (MEKC): MEKC is a modification of CE that allows for the separation of both charged and neutral compounds. nih.govepa.gov A surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. nih.govepa.gov Neutral analytes partition between the aqueous buffer and the micelles, allowing for their separation. MEKC has been shown to be effective for the separation of various phenolic compounds. nih.govepa.govnih.govresearchgate.nethznu.edu.cn

Advanced Sample Preparation Techniques for Complex Matrices

The analysis of this compound in complex matrices such as biological fluids, food, or environmental samples often requires a sample preparation step to remove interferences and concentrate the analyte.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized liquid-phase extraction technique that is fast, simple, and requires minimal solvent. mdpi.comnih.gov It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com This creates a cloudy solution with a large surface area, facilitating the rapid transfer of the analyte into the extraction solvent. mdpi.comnih.gov The extraction solvent is then collected by centrifugation and analyzed. This method has been applied to the determination of phenolic amines in urine. mdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a sample preparation technique that has gained widespread popularity for the analysis of multiple analytes in a variety of matrices. phenomenex.comyoutube.comquechers.eu It typically involves an initial extraction with an organic solvent (e.g., acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with various sorbents to remove interfering matrix components. nih.govsigmaaldrich.com This method is highly versatile and can be adapted for the extraction of phenolic compounds from complex food matrices. nih.gov

TechniquePrincipleAdvantages for Complex Matrices
DLLME Rapid partitioning of the analyte into a small volume of extraction solvent dispersed in the sample.Fast, low solvent consumption, high enrichment factor.
QuEChERS Extraction with an organic solvent followed by dispersive solid-phase extraction for cleanup.High throughput, effective for a wide range of analytes and matrices.

Development of Novel Detection Probes and Sensors

The development of novel probes and sensors offers the potential for rapid, on-site, and highly sensitive detection of this compound.

Electrochemical Sensors: Electrochemical sensors are devices that convert the chemical information from an analyte into a measurable electrical signal. nih.govmdpi.comrsc.orgtandfonline.comacs.org Sensors based on modified electrodes, such as those incorporating carbon nanotubes or conductive polymers, can exhibit enhanced sensitivity and selectivity for the detection of aminophenols. nih.govtandfonline.com These sensors can be designed to be portable and cost-effective, making them suitable for field applications. nih.govmdpi.com

Fluorescent Probes: Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. ekb.egmdpi.comresearchgate.netacs.orgmdpi.com These probes can be designed to be highly selective for phenolic compounds, with some capable of discriminating between different types of thiophenols. researchgate.netacs.orgmdpi.com The development of ratiometric fluorescent probes, which show a change in the ratio of fluorescence intensity at two different wavelengths, can provide more accurate and reliable detection. ekb.egresearchgate.net

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. mdpi.comspie.orgnih.govsemanticscholar.orgnih.gov The polymer is created in the presence of the target molecule (the template), which is then removed, leaving behind cavities that are complementary in shape, size, and chemical functionality. mdpi.comspie.orgnih.gov These MIPs can then be integrated into sensor platforms, such as quartz crystal microbalances or optical sensors, to provide highly selective detection of the target analyte. mdpi.comspie.org

Quantitative Analytical Method Validation for Research Applications

The validation of analytical methods is a critical process in chemical research, ensuring that a specific method is suitable for its intended purpose. For a compound such as this compound, which may be synthesized for research purposes or identified as a metabolite of other substances, robust and reliable quantitative methods are essential for accurate characterization and to understand its properties. The validation process demonstrates that the analytical procedure is specific, accurate, and precise over a specified range.

Method validation is performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), which outline the necessary parameters to be evaluated. These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). While specific, comprehensive validation data for this compound is not extensively available in public literature, the validation of analytical methods for structurally similar compounds can provide a strong framework for the expected performance of a well-validated method.

For instance, a study on the chiral purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide, a closely related sulfonamide analogue, using High-Performance Liquid Chromatography (HPLC), provides a relevant example of the validation parameters that would be established for this compound. researchgate.net

Specificity

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would be demonstrated by showing that the analytical signal is not affected by other related substances or potential starting materials from its synthesis. This is often achieved by analyzing a placebo or blank sample and comparing the chromatogram to that of a sample spiked with the analyte. The absence of interfering peaks at the retention time of this compound would confirm the specificity of the method.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. A minimum of five concentrations are typically used to establish linearity. The data is then analyzed by linear regression, and the correlation coefficient (r²) is expected to be close to 1.

Hypothetical Linearity Data for this compound Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.015,234
5.076,170
10.0151,980
25.0380,100
50.0759,800

Linear Regression Equation: Peak Area = 15190 * Concentration + 350

Correlation Coefficient (r²): 0.9998

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

Hypothetical Accuracy Data for this compound Analysis

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5.04.9599.0
25.025.20100.8
50.049.7599.5

In the validation of the related sulfonamide compound, the percentage recovery ranged from 99.57% to 101.88%, indicating high accuracy. researchgate.net

Precision

Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment.

Hypothetical Precision Data for this compound Analysis

Concentration (µg/mL)Repeatability (RSD, %)Intermediate Precision (RSD, %)
5.01.52.1
25.00.81.2
50.00.50.9

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For the related sulfonamide compound, the LOD and LOQ were found to be 0.084 µg/mL and 0.159 µg/mL, respectively. researchgate.net

Hypothetical Detection and Quantification Limits for this compound

ParameterValue (µg/mL)
Limit of Detection (LOD)0.08
Limit of Quantification (LOQ)0.16

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. The method for the related sulfonamide was found to be robust. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. scirp.orgnih.gov For 5-(2-Aminopropyl)-2-methoxyphenol, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), could be performed to obtain its most stable three-dimensional structure. researchgate.net

These calculations would yield precise bond lengths and angles. For instance, in a related study on a substituted biimidazole, DFT was used to determine C-C bond lengths in the aromatic rings to be in the range of 1.35 to 1.46 Å and C-H bond lengths around 1.09 Å. nih.gov Similar calculations for this compound would provide a detailed geometric profile.

Furthermore, DFT is used to calculate thermodynamic parameters such as heat capacity, entropy, and enthalpy, which describe the molecule's stability and energy at different temperatures. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, is crucial for identifying reactive sites. The MEP surface visualizes the electron density, with color-coding indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen of the amino group, would likely be identified as nucleophilic centers, while the aromatic protons would represent electrophilic sites.

Table 1: Illustrative DFT-Calculated Parameters for a Phenolic Compound (Note: This table is illustrative and based on typical values for similar molecules, not direct calculations on this compound)

Parameter Value
Total Energy -552.3 Hartree
Dipole Moment 2.5 Debye
C-O (hydroxyl) bond length 1.36 Å
C-N (amino) bond length 1.47 Å

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and kinetic stability. scirp.orgresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov For example, a study on a trimethoxyphenylmethylene derivative reported a low HOMO-LUMO gap, indicating high reactivity. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich phenol (B47542) ring and the heteroatoms (oxygen and nitrogen), while the LUMO would be distributed across the aromatic system. The calculated energies of these orbitals would allow for the determination of global reactivity descriptors, as shown in the table below.

Table 2: Illustrative Frontier Molecular Orbital Data and Reactivity Descriptors (Note: This table is illustrative and based on typical values for similar molecules, not direct calculations on this compound)

Parameter Formula Illustrative Value
HOMO Energy EHOMO -5.8 eV
LUMO Energy ELUMO -0.9 eV
Energy Gap ΔE = ELUMO - EHOMO 4.9 eV
Electronegativity χ = -(EHOMO + ELUMO)/2 3.35 eV
Chemical Hardness η = (ELUMO - EHOMO)/2 2.45 eV
Chemical Softness S = 1/η 0.41 eV-1

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information about the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or a biological receptor. youtube.com

An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion. This would reveal the preferred conformations of the aminopropyl side chain and how it orients relative to the phenol ring. Understanding the conformational landscape is crucial, as different conformations can have different biological activities. In drug discovery, MD simulations are used to sample receptor configurations and to calculate binding free energies. youtube.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net QSAR models are valuable tools for predicting the activity of new compounds and for designing more potent molecules. nih.govphyschemres.org

For this compound, a QSAR model could be developed by studying a series of related benzofuran (B130515) and phenol derivatives. nih.govnih.gov These models often use various molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties.

A typical QSAR study involves:

Data Set Selection: A group of molecules with known biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the activity. mdpi.com

Validation: The model's predictive power is tested on an external set of compounds.

A QSAR study on benzofuran biphenyl (B1667301) derivatives as PTPase-1B inhibitors yielded a model with a good correlation coefficient (r = 0.86), indicating its predictive capability. nih.gov Another study on benzofuran-based vasodilators also produced a statistically significant QSAR model (R² = 0.816). mdpi.com These examples demonstrate that if a set of similar compounds with measured biological activity were available, a robust QSAR model could be developed to predict the activity of this compound.

Table 3: Example of Descriptors Used in QSAR Models for Benzofuran Derivatives (Source: Adapted from findings in QSAR studies of benzofuran derivatives mdpi.comresearchgate.net)

Descriptor Type Example Descriptors Potential Influence on Activity
Electronic HOMO/LUMO energies, Dipole moment Governs electrostatic and orbital interactions with the target.
Topological Molecular connectivity indices Describes the branching and complexity of the molecular structure.
Steric/Geometrical Molecular weight, Surface area, Volume Influences how the molecule fits into a binding site.
Physicochemical LogP (lipophilicity), Polar Surface Area Affects absorption, distribution, metabolism, and excretion (ADME) properties.

Computational Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. olemiss.edumjcce.org.mk These predictions are valuable for confirming the identity and structure of a synthesized compound.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net Similarly, theoretical calculations can predict the chemical shifts in NMR spectra. researchgate.net Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions, which can be compared to experimental UV-Visible spectra. scirp.org For this compound, these computational predictions would serve as a benchmark for experimental characterization.

Reaction Pathway Modeling and Mechanism Prediction

Theoretical chemistry can also be used to model chemical reactions, predict their pathways, and elucidate their mechanisms. This is particularly useful for understanding the synthesis of a compound or its metabolic fate. mdpi.com For example, the synthesis of a metabolite of the related compound 5-APB was recently detailed, involving steps like methylation, formylation, and reduction. mdpi.comunl.pt

Computational modeling could be applied to each step of a proposed synthesis for this compound to:

Calculate the activation energies of different possible reaction pathways.

Identify the structures of transition states and intermediates.

This information would be invaluable for optimizing reaction conditions and improving the yield of the synthesis. Similarly, modeling the metabolic pathways, such as hydroxylation or cleavage of the molecule, can predict the structures of potential metabolites, which is crucial for understanding its pharmacokinetics and toxicology. mdpi.com

Environmental Fate and Degradation Mechanisms

Abiotic Transformation Pathways

Abiotic transformation pathways are non-biological processes that can lead to the degradation of a chemical compound in the environment. For 5-(2-aminopropyl)-2-methoxyphenol, the most significant abiotic pathways are likely to be photolytic degradation, hydrolysis, and oxidation.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds, especially those with electron-donating groups like the hydroxyl and methoxy (B1213986) groups found in this compound, are often susceptible to photodegradation.

While direct photolysis of this compound may occur, the process can be significantly accelerated by the presence of photosensitizers or catalysts in the environment. For instance, studies on other phenolic compounds have shown that titanium dioxide (TiO2) can act as a photocatalyst, enhancing degradation rates under UV irradiation. mdpi.comnih.govcapes.gov.br The presence of other substances in natural waters, such as dissolved organic matter, can also influence photolytic processes, either by acting as photosensitizers or by quenching reactive species.

The degradation of similar aromatic compounds often proceeds through the formation of hydroxyl radicals, which are highly reactive and can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. nih.gov The aminopropyl side chain may also be a target for photolytic modification.

Table 1: Factors Influencing Photolytic Degradation of Phenolic Compounds

FactorInfluence on Degradation
Wavelength of Light Shorter UV wavelengths generally lead to higher degradation rates.
Presence of Catalysts Photocatalysts like TiO2 can significantly enhance degradation. mdpi.comnih.govcapes.gov.br
Water Chemistry pH, dissolved organic matter, and the presence of other ions can either promote or inhibit photolysis.
Compound Structure The nature and position of substituent groups on the aromatic ring affect the rate and pathway of degradation.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ether linkage of the methoxy group and the amine group in this compound are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). However, under more extreme pH conditions, hydrolysis could potentially occur over long periods.

Oxidation reactions in the environment can be initiated by various reactive species, such as hydroxyl radicals (•OH), which are often formed through photochemical processes. These radicals can react readily with the electron-rich phenol (B47542) ring of this compound, leading to the formation of hydroxylated intermediates. The aminopropyl side chain can also be susceptible to oxidation. The rate of oxidation will depend on the concentration of oxidants in the environment and the specific conditions, such as temperature and pH.

Biotic Degradation Processes

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the removal of organic pollutants from the environment.

The structure of this compound suggests that it is likely biodegradable by microorganisms. The phenolic ring is a common structure in nature, and many microorganisms have evolved enzymatic pathways to break it down. The aminopropyl and methoxy groups can also be metabolized.

Bacteria are known to degrade a wide range of aromatic amines and phenols. nih.govnih.gov The degradation of such compounds often begins with an initial attack on the aromatic ring, frequently involving dioxygenase enzymes that incorporate oxygen atoms into the ring, leading to the formation of catechols or other dihydroxylated intermediates. nih.gov These intermediates are then subject to ring cleavage, either through ortho- or meta-cleavage pathways, which breaks open the aromatic ring and leads to the formation of aliphatic compounds that can be further metabolized through central metabolic pathways. nih.gov

The presence of the aminopropyl group may influence the degradation pathway. Some microorganisms are capable of deaminating aromatic amines, removing the amino group as ammonia. nih.gov The methoxy group can be cleaved by etherase enzymes, a process known as O-demethylation.

Given the biodegradability of related compounds, there is potential for the bioremediation of environments contaminated with this compound. This could involve the use of naturally occurring microbial populations (natural attenuation) or the introduction of specific microorganisms known to degrade such compounds (bioaugmentation).

The microbial degradation of this compound is mediated by specific enzymes. Key enzymes likely to be involved include:

Monooxygenases and Dioxygenases: These enzymes are crucial for the initial attack on the aromatic ring, introducing hydroxyl groups that destabilize the ring and prepare it for cleavage.

Ring-Cleavage Dioxygenases: These enzymes, such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, are responsible for breaking the aromatic ring of dihydroxylated intermediates. nih.gov

Deaminases: These enzymes could be involved in the removal of the amino group from the aminopropyl side chain. nih.gov

Etherases: These enzymes would be responsible for the cleavage of the methoxy group.

The expression and activity of these enzymes in the environment will depend on various factors, including the presence of the compound, the availability of other nutrients, temperature, pH, and the presence of oxygen.

Sorption and Transport in Environmental Matrices

Sorption is the process by which a chemical binds to solid particles, such as soil or sediment. This process is critical in determining the mobility and bioavailability of a compound in the environment. A compound that is strongly sorbed will be less mobile and less available for uptake by organisms or for degradation.

The sorption of this compound to soil and sediment is expected to be influenced by its chemical structure and the properties of the environmental matrix. As an ionizable compound, its sorption behavior will be highly dependent on the pH of the surrounding medium. The aminopropyl group has a pKa value that suggests it will be protonated (positively charged) under acidic to neutral conditions. The phenolic hydroxyl group is weakly acidic and will be deprotonated (negatively charged) under alkaline conditions.

Therefore, at low pH, the compound will exist primarily as a cation, and sorption may be dominated by cation exchange with negatively charged soil components like clay minerals and organic matter. At higher pH values, the compound will be more neutral or anionic, and sorption may be driven more by hydrophobic partitioning to soil organic matter.

The organic carbon content of the soil is also expected to be a key factor, with higher organic carbon content generally leading to greater sorption of organic compounds. unirioja.es The presence of other ions in the soil solution can also affect sorption through competition for binding sites.

Table 2: Predicted Sorption Behavior of this compound

Environmental FactorPredicted Influence on Sorption
Soil pH Sorption is expected to be highest at pH values where the compound is cationic or neutral.
Soil Organic Carbon Higher organic carbon content is predicted to increase sorption.
Clay Content Cation exchange with clay minerals may be a significant sorption mechanism at lower pH.
Ionic Strength The presence of other ions may compete for sorption sites, potentially reducing sorption.

Due to its potential for sorption, the transport of this compound through the soil profile and into groundwater may be limited, particularly in soils with high organic matter or clay content. However, under conditions that favor its presence in a more soluble form (e.g., in sandy soils with low organic matter), it may have a higher potential for leaching.

Environmental Modeling for Distribution and Persistence

There is currently no published research or data available to support the environmental modeling of this compound. Predictive models for a compound's distribution in soil, water, and air, as well as its environmental persistence, rely on specific physicochemical properties and degradation data which are not present in the current body of scientific literature for this compound.

Formation of Environmental Degradation Products and Their Research Significance

No studies have been identified that investigate the environmental degradation of this compound. Consequently, there is no information regarding the formation of its potential environmental degradation products. The research significance of any such products is therefore unknown, as their identity, potential for bioaccumulation, and ecotoxicity have not been studied.

Biosynthesis and Natural Occurrence if Applicable

Identification in Natural Product Extracts

There are no scientific reports identifying 5-(2-Aminopropyl)-2-methoxyphenol as a constituent of any natural product extracts from plant, animal, or microbial sources.

Enzymatic Pathways in Biological Systems

No enzymatic pathways have been elucidated for the biosynthesis of this compound. While related compounds, such as the dopamine (B1211576) metabolite 3-Methoxytyramine chemicalbook.com, are known to be synthesized in biological systems, similar pathways involving this compound have not been reported.

Genetic Basis for Biosynthetic Pathways

As no biosynthetic pathways for this compound have been identified, there is no information regarding a genetic basis for its production in any organism.

Role in Organismal Metabolism and Ecology

The role of this compound in organismal metabolism and ecology is unknown, as the compound has not been found to occur naturally.

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data in Metabolic Research

The era of big data in biology offers an unprecedented opportunity to understand the intricate roles of compounds like 5-(2-Aminopropyl)-2-methoxyphenol. By integrating various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—researchers can construct a comprehensive picture of the compound's metabolic fate and its impact on biological systems. This integrative approach can reveal how genetic variations influence the compound's metabolism and how it, in turn, modulates protein expression and metabolic pathways. nih.gov

For instance, a multi-omics framework could elucidate the compound's role in complex conditions by identifying key molecular pathways. nih.gov This approach has been successfully applied to understand the pathophysiology of complex metabolic disorders, providing a template for future investigations into this compound. nih.gov The systematic analysis of multi-omics data can help pinpoint specific biomarkers and therapeutic targets related to the compound's activity.

Advanced Computational Modeling for Complex Systems

Computational modeling and quantitative structure-activity relationship (QSAR) studies are becoming indispensable tools in chemical and biological research. nih.gov For this compound, these models can predict its biological activities and help in the design of novel derivatives with enhanced properties. nih.gov By calculating electronic descriptors, researchers can establish relationships between the compound's structure and its biological functions, such as its antioxidant capacity or its interaction with specific enzymes. nih.gov

These computational approaches allow for the high-throughput screening of virtual compound libraries, saving time and resources in the drug discovery process. Advanced modeling can also simulate the compound's interaction with biological membranes and predict its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for the development of new therapeutic agents.

Novel Synthetic Strategies for Derivative Libraries

The synthesis of derivative libraries of this compound is a key strategy for exploring its structure-activity relationships and identifying new therapeutic leads. rsc.orgnih.gov Researchers are developing innovative and efficient synthetic routes to create a diverse range of analogues. mdpi.com These strategies often involve multi-step reactions, including condensations, reductions, and cyclizations, to modify the core structure of the compound. nih.govmdpi.com

For example, different synthetic pathways can be employed to introduce various substituents and functional groups, leading to the creation of libraries with a wide spectrum of chemical and physical properties. rsc.orgnih.govmdpi.com The biological evaluation of these derivatives can then provide valuable insights into the key structural features required for a specific biological activity. rsc.orgnih.gov

Derivative Type Synthetic Approach Potential Application
N-methylated derivativesReductive aminationExploring impact on receptor binding
Quaternary amine saltsQuaternization of the amino groupEnhancing water solubility
Phenolic derivativesProtection and deprotection of the hydroxyl groupInvestigating the role of the phenolic group in antioxidant activity

Development of Advanced Analytical Platforms

The development of sophisticated analytical platforms is crucial for the sensitive and accurate detection and quantification of this compound and its metabolites in complex biological matrices. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are instrumental in this regard. These platforms enable researchers to study the compound's pharmacokinetics and metabolism in detail.

Furthermore, advanced analytical methods are essential for quality control during the synthesis of derivative libraries, ensuring the purity and identity of the synthesized compounds. The ongoing advancements in analytical instrumentation will continue to enhance the capabilities of researchers to study this compound with greater precision.

Exploration of New Biological Target Interactions

Identifying and validating the biological targets of this compound is a fundamental step in understanding its mechanism of action. Researchers are employing a range of techniques, from molecular docking studies to experimental assays, to uncover new protein interactions. nih.gov These investigations could reveal novel therapeutic applications for the compound and its derivatives.

For instance, studies on structurally related 2-methoxyphenols have shown inhibitory effects on enzymes like cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications. nih.gov The exploration of new target interactions could expand the therapeutic potential of this compound to other areas, such as neurodegenerative diseases or cancer. rsc.orgnih.gov

Potential Biological Target Therapeutic Area Investigative Approach
Cyclooxygenase-2 (COX-2)InflammationEnzyme inhibition assays
Monoamine Oxidase (MAO)Neurological DisordersIn vitro enzyme activity assays
Various KinasesCancerKinase profiling assays

Interdisciplinary Research Collaborations

The complexity of modern scientific challenges necessitates a collaborative approach. The study of this compound will greatly benefit from interdisciplinary research collaborations that bring together experts from various fields, including chemistry, biology, pharmacology, and computational science. Such collaborations can foster innovation and accelerate the translation of basic research findings into clinical applications.

By combining diverse expertise, research teams can tackle multifaceted research questions, from designing novel synthetic strategies to conducting comprehensive biological evaluations and clinical trials. nih.gov The synergy created by these collaborations will be a driving force in unlocking the full therapeutic potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-Aminopropyl)-2-methoxyphenol, and how can reaction conditions be tailored to improve yield?

  • The synthesis typically involves multi-step organic reactions, such as alkylation or condensation of phenolic precursors with aminopropyl groups. Key factors include:

  • Catalysts : Use of transition-metal catalysts (e.g., palladium) for coupling reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
    • Optimization may require iterative adjustments to temperature (e.g., 60–80°C) and stoichiometric ratios to minimize by-products .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify the methoxy, aminopropyl, and phenolic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., m/z 195.1 for C10H15NO2) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>98%) .

Q. What are the key physicochemical properties of this compound relevant to handling and storage?

  • Solubility : Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water .
  • Stability : Sensitive to oxidation; store under inert gas (e.g., N2) at −20°C in amber vials .
  • Hygroscopicity : The free base form may absorb moisture; hydrochloride salts are preferred for long-term stability .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

  • Chiral Centers : The aminopropyl group’s stereochemistry (R vs. S configuration) can drastically alter receptor binding. For example, (R)-enantiomers show higher affinity for serotonin receptors in computational docking studies .
  • Methodological Approach :

  • Use chiral chromatography to resolve enantiomers.
  • Validate activity via in vitro assays (e.g., radioligand binding for neurotransmitter receptors) .

Q. What mechanistic insights explain the compound’s interactions with oxidative stress pathways?

  • Redox Activity : The phenolic moiety acts as a radical scavenger, reducing ROS (reactive oxygen species) in cell models. Quantify using DCFH-DA fluorescence assays .
  • Enzyme Modulation : Inhibits NADPH oxidase (IC50 ~10 µM) and upregulates Nrf2-mediated antioxidant genes in hepatic cells .
  • Contradictions : Some studies report pro-oxidant effects at high concentrations (>100 µM), necessitating dose-response validation .

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

  • ADME Predictions :

  • Absorption : High gastrointestinal permeability (Caco-2 model) but moderate bioavailability (~40%) due to first-pass metabolism .
  • Metabolism : CYP2D6-mediated demethylation of the methoxy group, identified via in silico metabolite prediction tools (e.g., GLORYx) .
    • Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration; logP ~1.8 suggests moderate CNS accessibility .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Data Harmonization :

  • Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability .
  • Control for batch-to-batch compound purity using LC-MS .
    • Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., 5-APB derivatives) to identify structure-activity trends .

Q. What are the challenges in developing this compound as a probe for neurotransmitter receptor studies?

  • Selectivity : Off-target binding to adrenergic receptors (α1-AR, Ki ~50 nM) necessitates SAR optimization .
  • Labeling : Radiolabel with tritium (3H) or carbon-14 (14C) for autoradiography; requires specialized synthetic protocols .
  • Ethical Considerations : Adhere to safety guidelines (GHS Category 2A for eye irritation) during in vivo testing .

Methodological Recommendations

  • Synthetic Chemistry : Prioritize flow chemistry for scalable, reproducible synthesis .
  • Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidant studies) and validate findings across multiple models .
  • Data Reporting : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral data and protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.